

Technical Support Center: B026 p300/CBP HAT Inhibitor

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Compound of Interest		
Compound Name:	B026	
Cat. No.:	B1192242	Get Quote

This technical support center provides best practices for storing, handling, and utilizing the selective p300/CBP histone acetyltransferase (HAT) inhibitor, **B026**. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **B026**?

A1: **B026** is a potent and selective, orally active small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3][4][5] It exhibits strong anticancer activity, particularly in androgen receptor-positive (AR+) prostate cancer cell lines.[1][2]

Q2: What is the mechanism of action of **B026**?

A2: **B026** functions by inhibiting the catalytic HAT activity of p300 and CBP.[3][4][5] These enzymes are crucial transcriptional co-activators that acetylate histone proteins, leading to a more open chromatin structure and facilitating gene expression. By inhibiting p300/CBP, **B026** can modulate the expression of key oncogenes like MYC and suppress tumor growth.[1][6]

Q3: What are the primary research applications for **B026**?

A3: **B026** is primarily used in cancer research to study the role of p300/CBP in tumorigenesis and to evaluate its therapeutic potential. It has shown efficacy in preclinical models of prostate



cancer and acute myeloid leukemia.[1][6] It can be used in a variety of in vitro and in vivo experiments to investigate cellular processes regulated by p300/CBP, such as cell proliferation, apoptosis, and gene expression.

Q4: What are the recommended storage conditions for **B026**?

A4: While a specific safety data sheet for **B026** was not available, general recommendations for similar compounds from suppliers suggest storing the solid powder at -20°C for long-term stability. For solutions in solvent, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for the most accurate storage information.

Quantitative Data Summary

Parameter	Value	Cell Lines/System	Reference
IC50 (p300)	1.8 nM	Enzyme Assay	[1][3][4][5]
IC50 (CBP)	9.5 nM	Enzyme Assay	[1][3][4][5]
Cell Growth IC50	2.6 nM	Maver-1	[1]
4.2 nM	MV-4-11	[1]	
4.4 nM	22Rv1	[1]	_
9.8 nM	LnCaP-FGC	[1]	_
40.5 nM	Kasumi-1	[1]	_
104.4 nM	K562	[1]	_
In Vivo Efficacy	75.0% TGI at 50 mg/kg	Mouse Xenograft	[1]
85.7% TGI at 100 mg/kg	Mouse Xenograft	[1]	

TGI: Tumor Growth Inhibition

Experimental Protocols



Cell-Based Assays

- 1. Cell Proliferation Assay (General Protocol using a Tetrazolium-based method like MTT)
- Objective: To determine the effect of **B026** on the proliferation of cancer cell lines.
- Methodology:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 - \circ Prepare a serial dilution of **B026** in complete growth medium. It is recommended to start with a high concentration (e.g., 10 μ M) and perform 1:3 or 1:5 dilutions. Include a vehicle control (e.g., DMSO).
 - Replace the medium in the wells with the medium containing the different concentrations of B026.
 - Incubate the plate for a desired period (e.g., 72 hours).
 - Add the tetrazolium salt solution (e.g., MTT) to each well and incubate for 2-4 hours at 37°C.
 - Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
- 2. Western Blotting for Histone Acetylation
- Objective: To assess the effect of **B026** on the acetylation of p300/CBP substrates, such as H3K27.
- Methodology:



- Plate cells and treat with various concentrations of B026 (e.g., 0-5 μM) for a specific duration (e.g., 6 or 12 hours).[1]
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for acetylated H3K27 overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the signal to a loading control, such as total Histone H3 or β-actin.

In Vivo Experiment

- 1. Mouse Xenograft Model (General Protocol)
- Objective: To evaluate the anti-tumor efficacy of B026 in a mouse model.
- Methodology:
 - Subcutaneously implant cancer cells (e.g., 22Rv1) into the flank of immunodeficient mice.
 - Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into treatment and control groups.



- Prepare **B026** for oral administration (p.o.) in a suitable vehicle.
- Administer B026 daily at desired doses (e.g., 50 mg/kg and 100 mg/kg).[1] Administer the vehicle to the control group.
- Measure tumor volume and body weight regularly (e.g., twice a week).
- Continue the treatment for a specified period (e.g., 28 days).[1]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

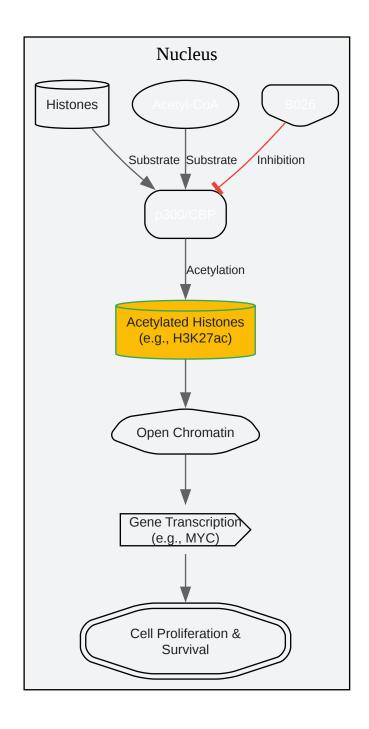
Troubleshooting Guide



Issue	Possible Cause	Recommendation
Low potency or no effect in cell culture	- Compound instability: B026 may be unstable in aqueous solutions over time Incorrect concentration: Calculation error or degradation of the stock solution Cell line resistance: The chosen cell line may not be sensitive to p300/CBP inhibition.	- Prepare fresh dilutions of B026 from a frozen stock for each experiment Verify the concentration of your stock solution Use a positive control cell line known to be sensitive to p300/CBP inhibitors (e.g., 22Rv1, MV-4- 11).[1]
High background in Western blots for histone acetylation	- Antibody non-specificity: The primary or secondary antibody may have off-target binding Insufficient blocking: The membrane was not adequately blocked Incomplete washing: Residual antibodies are not washed off properly.	- Use a highly specific and validated primary antibody for the histone mark of interest Optimize blocking conditions (time, blocking agent) Increase the number and duration of washes with TBST.
Toxicity in in vivo studies (e.g., weight loss)	- High dose: The administered dose of B026 may be too high for the mouse strain Vehicle toxicity: The vehicle used for administration may have adverse effects.	- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) Run a control group with only the vehicle to assess its toxicity.
Inconsistent results between experiments	 Variability in cell culture: Differences in cell passage number, confluency, or health. Inconsistent compound handling: Repeated freezethaw cycles of the stock solution. 	- Maintain consistent cell culture practices. Use cells within a defined passage number range Aliquot the B026 stock solution to avoid multiple freeze-thaw cycles.

Visualizations

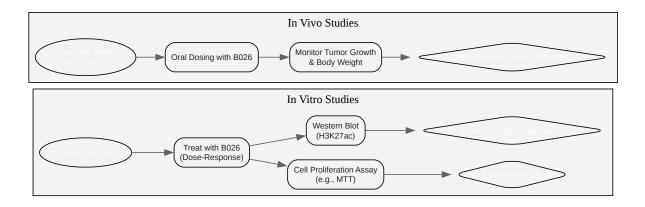




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Caption: B026 inhibits the acetyltransferase activity of p300/CBP.





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Caption: A general workflow for preclinical evaluation of **B026**.

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